N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS.ClH/c1-11-10-13(22(4)20-11)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBWYKOEAEIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s pyrazole-benzothiazole hybrid structure distinguishes it from other carboxamide derivatives. Key comparisons include:
Table 1: Core Structure and Substituent Analysis
Key Observations :
- Benzothiazole Modifications: Fluorination (target compound and 3d ) vs.
- Pyrazole Substituents: The target’s 1,3-dimethyl groups contrast with 3d’s chloro and cyano substituents, which may alter steric bulk and metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Salt Formation : The hydrochloride salt in the target compound and 1215321-47-3 likely improves aqueous solubility compared to neutral analogs like 3d .
- Melting Points: 3d’s high melting point (181–183°C) correlates with its crystalline structure and polar cyano group, whereas the target compound’s melting point is unreported but expected to be lower due to salt formation .
Implications for Drug Development
- Bioavailability: The target compound’s dimethylaminoethyl chain and hydrochloride salt favor solubility, critical for oral absorption.
- Target Selectivity : Fluorination on benzothiazole may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated kinase inhibitors .
- Metabolic Stability: The 1,3-dimethyl groups on the pyrazole ring could reduce oxidative metabolism compared to 3d’s chloro-cyano substituents .
Preparation Methods
Cyclocondensation of Hydrazine with 2,4-Pentanedione
The pyrazole ring is constructed via cyclocondensation of hydrazine hydrate with 2,4-pentanedione in refluxing ethanol, yielding 1H-pyrazole-5-carboxylic acid. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate introduces the 1,3-dimethyl groups.
Reaction Conditions :
- Temperature: 80°C
- Solvent: Ethanol (anhydrous)
- Catalyst: None required
- Yield: 72–78%
Preparation of 4-Fluorobenzo[d]thiazol-2-Amine
Cyclization of 2-Amino-4-fluorothiophenol with Cyanogen Bromide
4-Fluorobenzo[d]thiazol-2-amine is synthesized by treating 2-amino-4-fluorothiophenol with cyanogen bromide in dichloromethane under inert atmosphere. The reaction proceeds via nucleophilic substitution and cyclization.
Optimization Notes :
- Excess cyanogen bromide (1.2 equiv) improves yield.
- Reaction time: 6–8 hours at 0–5°C to minimize side reactions.
Amide Coupling and Final Assembly
Stepwise Amidation Using Carbodiimide Chemistry
The carboxylic acid (1,3-dimethyl-1H-pyrazole-5-carboxylic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Sequential coupling with N,N-dimethylethylenediamine and 4-fluorobenzo[d]thiazol-2-amine affords the tertiary amide.
Critical Parameters :
- Order of Addition : Coupling with N,N-dimethylethylenediamine precedes benzothiazol-2-amine addition to avoid steric hindrance.
- Stoichiometry : 1.1 equiv of EDC·HCl and 0.2 equiv of DMAP per carboxylic acid group.
- Workup : Sequential washes with 2N HCl, water, and brine to remove unreacted reagents.
| Step | Reagent | Equiv | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC·HCl | 1.1 | RT | 12 | 85 |
| 2 | DMAP | 0.2 | RT | 12 | - |
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (1.0 equiv) in anhydrous diethyl ether, inducing precipitation of the hydrochloride salt. Recrystallization from ethanol/ether (1:3) enhances purity.
Characterization Data :
- Melting Point : 214–216°C (decomposition observed above 220°C).
- 1H-NMR (DMSO-d6) : δ 2.28 (s, 6H, N(CH3)2), 3.15 (t, 2H, CH2N), 3.82 (s, 3H, NCH3), 7.32–7.45 (m, 3H, aromatic), 8.01 (s, 1H, pyrazole-H).
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery and Waste Management
Dichloromethane is recovered via distillation (bp 40°C) with >90% efficiency. Aqueous washes are neutralized with sodium bicarbonate before disposal.
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required per kg Product |
|---|---|---|
| EDC·HCl | 220 | 0.8 kg |
| 4-Fluorothiophenol | 1,500 | 0.3 kg |
Comparative Evaluation of Alternative Routes
Ullmann-Type Coupling for Amide Formation
A copper-catalyzed coupling between 1,3-dimethyl-5-iodopyrazole and preformed dimethylaminoethyl benzothiazolylamine was attempted but resulted in lower yields (55%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduced reaction time for amidation steps but caused decomposition of the benzothiazole moiety, limiting utility.
Q & A
Q. Characterization :
- NMR (1H/13C) to confirm regiochemistry and substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC for purity assessment (>95%) .
Basic: How is the compound’s stability assessed under varying experimental conditions?
Methodological approaches include:
- Thermogravimetric analysis (TGA) : To evaluate thermal decomposition profiles at 25–300°C .
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Light exposure tests : Monitor photostability under UV/visible light using spectrophotometric tracking .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k or response surface methodology) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, highlights K2CO3 as a critical base for thiazole alkylation, with DMF as the optimal solvent .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress in real time .
Advanced: How to resolve contradictions between computational binding predictions and experimental bioactivity data?
- Molecular dynamics simulations : Refine docking poses (e.g., using GROMACS) to account for protein flexibility and solvation effects .
- Surface plasmon resonance (SPR) : Validate binding kinetics (KD, kon/koff) for targets like kinases or GPCRs .
- Mutagenesis studies : Identify critical residues in the binding pocket to reconcile computational models with empirical IC50 values .
Advanced: What strategies are effective for designing derivatives with improved selectivity?
- Structure-activity relationship (SAR) : Systematically modify substituents:
- Replace the 4-fluorobenzo[d]thiazole with 6-fluoro or chloro analogs to probe steric/electronic effects .
- Vary the pyrazole’s methyl groups to alter lipophilicity (ClogP calculations) .
- Metabolic profiling : Use hepatic microsomes to identify vulnerable sites (e.g., dimethylaminoethyl group) for deuteration or fluorination to block oxidation .
Advanced: How to address batch-to-batch variability in biological assays?
- Strict QC protocols : Standardize HPLC purity thresholds (>98%) and NMR spectral matches (δ ± 0.05 ppm) .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) and use orthogonal assays (e.g., fluorescence polarization + SPR) .
- Crystallographic validation : Solve co-crystal structures to confirm binding modes across batches .
Advanced: What computational tools are recommended for predicting off-target interactions?
- Phylogenetic analysis : Use tools like SEAware or SwissTargetPrediction to identify homologous targets .
- Machine learning models : Train classifiers on ChEMBL data to predict polypharmacology risks .
- Free-energy perturbation (FEP) : Calculate binding affinity differences for off-targets like cytochrome P450 isoforms .
Advanced: How to design degradation studies for environmental safety assessment?
- Aqueous photolysis : Expose the compound to simulated sunlight (λ > 290 nm) and analyze breakdown products via LC-MS/MS .
- Soil microcosm studies : Incubate with microbiota from agricultural or industrial sites, tracking degradation via 19F-NMR (fluorine as a probe) .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using tools like ECOSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
